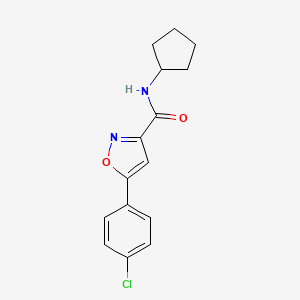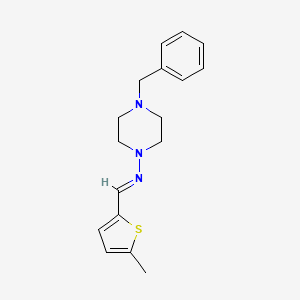![molecular formula C16H12N4O4 B5509099 2-(2-cyanophenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B5509099.png)
2-(2-cyanophenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-cyanophenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a useful research compound. Its molecular formula is C16H12N4O4 and its molecular weight is 324.29 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-cyanophenoxy)-N'-(3-nitrobenzylidene)acetohydrazide is 324.08585488 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nonlinear Optical Properties
Hydrazone compounds have been synthesized and their third-order nonlinear optical properties investigated, suggesting potential applications in optical devices like optical limiters and switches. Compounds exhibited two-photon absorption, with certain derivatives showing better optical power limiting behavior, indicating their suitability for optical device applications (Naseema et al., 2010).
Urease Inhibition
New hydrazone compounds have been prepared and characterized, demonstrating strong urease inhibitory activities. This suggests their potential as lead compounds in the development of treatments for diseases where urease activity is a factor (Sheng et al., 2015).
Xanthine Oxidase Inhibitors
Hydrazones have been prepared and shown to exhibit xanthine oxidase inhibitory activities, with certain derivatives being particularly effective. This points to their potential in managing conditions related to excessive xanthine oxidase activity, such as gout (Xue et al., 2022).
Heavy Metal Sensing
Hydrazone derivatives have been used to fabricate sensitive and selective sensors for heavy metal ions like Hg2+, showcasing their application in environmental monitoring and safety assessments (Hussain et al., 2017).
Chemotherapeutic Agents
Hydrazide and oxadiazole derivatives, related to the target compound, have been designed and synthesized, exhibiting significant cytotoxic and antimicrobial activities. This highlights their potential as chemotherapeutic agents with improved antitumor activity (Kaya et al., 2017).
Properties
IUPAC Name |
2-(2-cyanophenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c17-9-13-5-1-2-7-15(13)24-11-16(21)19-18-10-12-4-3-6-14(8-12)20(22)23/h1-8,10H,11H2,(H,19,21)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCUFHNHAUQRBE-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-allyl-1-(3-vinylbenzyl)piperidin-3-yl]methanol](/img/structure/B5509024.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbenzamide](/img/structure/B5509027.png)
![2-Chloro-5-[(4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B5509039.png)
![4-CHLORO-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE](/img/structure/B5509045.png)
![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-phenylacetamide](/img/structure/B5509057.png)

![(1S*,2R*)-N'-butyl-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1,2-cyclohexanedicarboxamide](/img/structure/B5509073.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3,5-dimethylbenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509090.png)
![1-methyl-4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5509097.png)
![N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B5509105.png)


![5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5509126.png)
